molecular formula C27H40N2O B5109826 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol

2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5109826
M. Wt: 408.6 g/mol
InChI Key: NNQBGYBZPBTZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as BHT-PIP, is a synthetic compound that has been widely used in scientific research. It is a derivative of butylated hydroxytoluene (BHT) and piperazine, and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol exerts its biological activities through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has also been found to interact with proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to protect against neuronal damage. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is also readily available from commercial sources. However, 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is also relatively expensive compared to other antioxidants.

Future Directions

There are several future directions for the study of 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to develop new derivatives of 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol with improved biological activities and solubility. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can also be used as a lead compound for the development of new drugs. Finally, the use of 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is a synthetic compound that has been extensively studied for its potential use in various scientific research fields. It exhibits antioxidant, anti-inflammatory, and neuroprotective activities, and has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, including further investigation of its mechanism of action and the development of new derivatives with improved biological activities.

Synthesis Methods

The synthesis of 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of BHT with piperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,5-dimethylphenyl magnesium bromide to give the final product. The synthesis method has been optimized to obtain high yields of pure 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol.

Scientific Research Applications

2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective activities. 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2,4-ditert-butyl-6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O/c1-19-9-10-20(2)24(15-19)29-13-11-28(12-14-29)18-21-16-22(26(3,4)5)17-23(25(21)30)27(6,7)8/h9-10,15-17,30H,11-14,18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBGYBZPBTZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Ditert-butyl-6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol

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